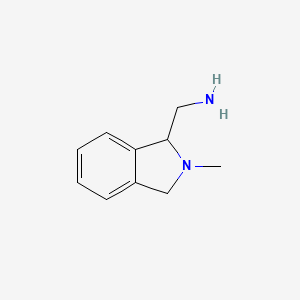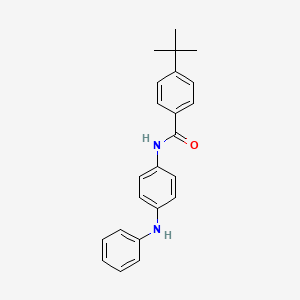
S119-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S119-8: es un inhibidor de amplio espectro de los virus de la influenza A y B. Muestra actividad contra múltiples virus de la influenza B y virus de la influenza A resistentes al oseltamivir. no inhibe virus no influenza como el virus de la estomatitis vesicular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: S119-8 se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos funcionales a una estructura central. La ruta sintética normalmente implica:
Formación de la estructura central: La estructura central se sintetiza utilizando una combinación de reacciones orgánicas como condensación, ciclización y reducción.
Introducción de grupos funcionales: Se introducen varios grupos funcionales a la estructura central a través de reacciones como halogenación, alquilación y acilación.
Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr una alta pureza.
Métodos de producción industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la aplicación de técnicas de flujo continuo para aumentar el rendimiento y la eficiencia. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: S119-8 puede sufrir reacciones de oxidación donde pierde electrones y forma productos oxidados.
Reducción: También puede sufrir reacciones de reducción donde gana electrones y forma productos reducidos.
Sustitución: this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, haluros de alquilo.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: S119-8 se utiliza como compuesto modelo en el estudio de los mecanismos de los agentes antivirales. Ayuda a comprender cómo las modificaciones químicas pueden mejorar la actividad antiviral.
Biología: En la investigación biológica, this compound se utiliza para estudiar los mecanismos de replicación de los virus de la influenza. Ayuda a identificar posibles dianas para nuevos fármacos antivirales.
Medicina: Se está investigando this compound para su posible uso en el tratamiento de infecciones por influenza. Su actividad de amplio espectro lo convierte en un candidato prometedor para desarrollar nuevas terapias antivirales.
Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de fármacos antivirales. Sirve como compuesto principal para diseñar nuevos fármacos con mejor eficacia y perfiles de seguridad.
Mecanismo De Acción
S119-8 ejerce sus efectos antivirales al dirigirse a la nucleoproteína viral. Inhibe la replicación de los virus de la influenza al interferir con el ensamblaje y la función del complejo ribonucleoproteico viral. Esto evita que el virus se replique y se propague dentro de las células huésped .
Comparación Con Compuestos Similares
Compuestos similares:
Oseltamivir: Otro fármaco antiviral utilizado para tratar la influenza. A diferencia de S119-8, el oseltamivir se dirige a la enzima neuraminidasa.
Zanamivir: Similar al oseltamivir, se dirige a la enzima neuraminidasa pero tiene una vía de administración diferente.
Baloxavir marboxil: Se dirige a la enzima endonucleasa dependiente de la tapa, que es diferente del objetivo de this compound.
Singularidad de this compound: this compound es único debido a su actividad de amplio espectro contra los virus de la influenza A y B, incluidas las cepas resistentes al oseltamivir. Su mecanismo de acción, que se dirige a la nucleoproteína viral, lo distingue de otros fármacos antivirales que se dirigen a diferentes componentes virales .
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
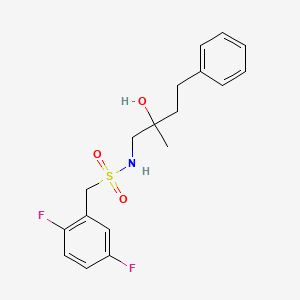
![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)
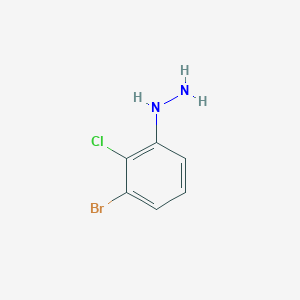
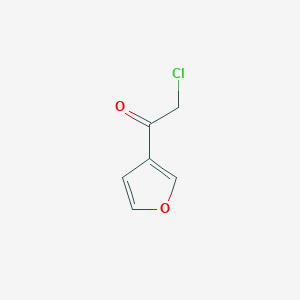
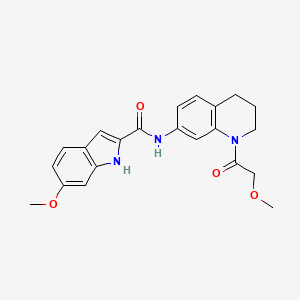
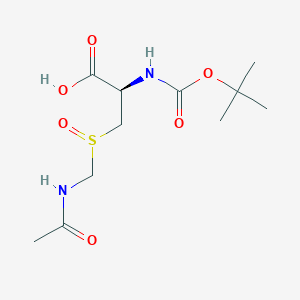
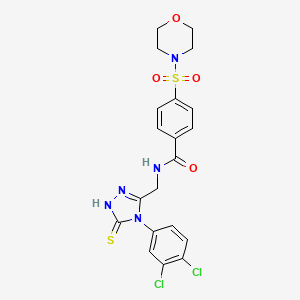
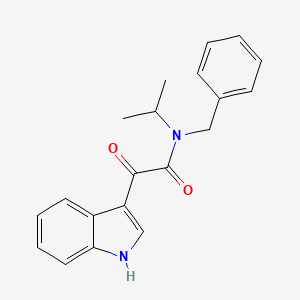
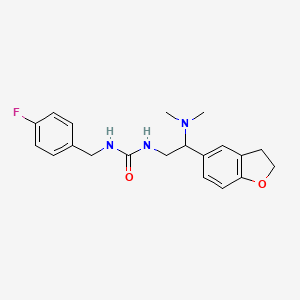
![1-[(3,4-dimethoxyphenyl)methyl]-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
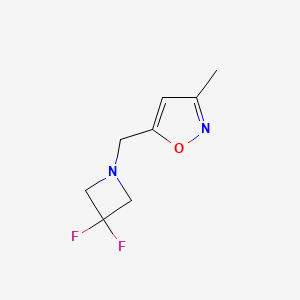
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)
